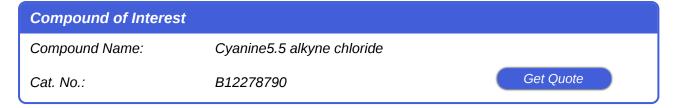


Technical Guide: Cyanine5.5 Alkyne Chloride - Properties and Applications

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the core photophysical properties and applications of **Cyanine5.5 alkyne chloride**, a near-infrared (NIR) fluorescent dye crucial for advanced biological research and drug development. This document details its extinction coefficient, provides experimental protocols for its characterization and use, and illustrates a key application in studying protein glycosylation pathways.

Core Photophysical Properties

Cyanine5.5 alkyne chloride is a valuable tool for fluorescence-based detection due to its high molar extinction coefficient and emission in the near-infrared spectrum, which minimizes background autofluorescence from biological samples. The alkyne functional group allows for its covalent attachment to azide-modified biomolecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and bioorthogonal "click chemistry" reaction.

Quantitative Data Summary

The following table summarizes the key quantitative data for Cyanine 5.5 alkyne and its closely related derivatives. These values are essential for calculating the degree of labeling and for quantitative fluorescence microscopy.



Property	Cyanine5.5 Alkyne	Cyanine5.5 NHS Ester	Reference(s)
Molar Extinction Coefficient (ε)	190,000 - 250,000 M ⁻¹ cm ⁻¹	190,000 - 209,000 M ⁻¹ cm ⁻¹	[1][2]
Excitation Maximum (λex)	~678 - 684 nm	~673 - 684 nm	[2]
Emission Maximum (λem)	~694 - 710 nm	~707 - 710 nm	[2]
Quantum Yield (Φ)	~0.2 - 0.27	~0.2	[2]
Solubility	DMSO, DMF, Methanol, Ethanol	DMSO, DMF, DCM	

Experimental Protocols Determination of Molar Extinction Coefficient

This protocol outlines the procedure for experimentally verifying the molar extinction coefficient of **Cyanine5.5 alkyne chloride** using UV-Visible spectrophotometry, based on the Beer-Lambert law ($A = \varepsilon cl$).

Materials:

- Cyanine5.5 alkyne chloride
- Spectroscopic grade solvent (e.g., methanol, ethanol, or DMSO)
- UV-Visible spectrophotometer
- Calibrated analytical balance
- Volumetric flasks and precision pipettes
- Quartz cuvettes (1 cm path length)

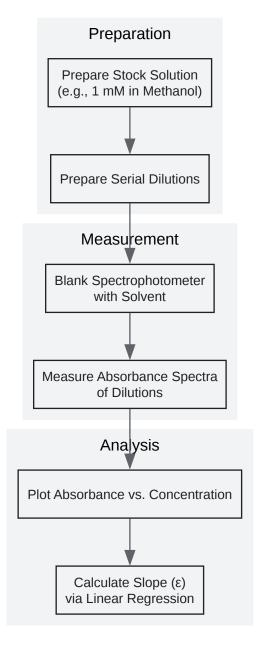
Procedure:



- Prepare a Stock Solution: Accurately weigh a small amount of Cyanine5.5 alkyne chloride
 and dissolve it in the chosen solvent to create a concentrated stock solution (e.g., 1 mM).
 Ensure the dye is fully dissolved. Due to the high extinction coefficient, very small amounts
 are needed.
- Prepare Serial Dilutions: From the stock solution, prepare a series of dilutions in the same solvent. Aim for concentrations that will yield absorbance values within the linear range of the spectrophotometer (typically 0.1 to 1.0).
- Measure Absorbance:
 - Set the spectrophotometer to scan a wavelength range that includes the expected absorption maximum of Cyanine5.5 (approximately 600-750 nm).
 - Use the pure solvent to blank the spectrophotometer.
 - Measure the absorbance spectrum for each dilution and identify the wavelength of maximum absorbance (λmax).
- Data Analysis:
 - Record the absorbance of each dilution at the determined λmax.
 - Plot a graph of absorbance versus concentration.
 - Perform a linear regression on the data points. The slope of the resulting line corresponds to the molar extinction coefficient (ε) in M⁻¹cm⁻¹.



Workflow for Extinction Coefficient Determination



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Workflow for determining the molar extinction coefficient.

Labeling of Azide-Modified Proteins via CuAAC



This protocol details the copper-catalyzed click chemistry reaction to label proteins containing azide groups with **Cyanine5.5 alkyne chloride**. This method is widely used for visualizing and tracking proteins in various biological contexts.

Materials:

- Azide-modified protein in an amine-free buffer (e.g., PBS)
- Cyanine5.5 alkyne chloride
- Copper(II) sulfate (CuSO₄)
- Reducing agent (e.g., Sodium Ascorbate or THPTA)
- DMSO (anhydrous)
- Size-exclusion chromatography column for purification

Procedure:

- Prepare Reagents:
 - Dissolve the azide-modified protein in PBS to a final concentration of 1-10 mg/mL.
 - Prepare a 10 mM stock solution of Cyanine5.5 alkyne chloride in DMSO.
 - Prepare a 50 mM stock solution of CuSO₄ in water.
 - Prepare a fresh 50 mM stock solution of Sodium Ascorbate in water.
- Click Reaction:
 - In a microcentrifuge tube, add the azide-modified protein solution.
 - Add the Cyanine5.5 alkyne stock solution to achieve a 2-5 fold molar excess over the protein.
 - Add the CuSO₄ solution to a final concentration of 1 mM.



- Initiate the reaction by adding the Sodium Ascorbate solution to a final concentration of 5 mM.
- Gently mix and incubate the reaction for 1-2 hours at room temperature, protected from light.

Purification:

- Purify the labeled protein from excess dye and reagents using a size-exclusion chromatography column equilibrated with PBS.
- Collect the fractions containing the fluorescently labeled protein.

Characterization:

 Confirm successful labeling by measuring the absorbance of the purified protein at 280 nm (for protein concentration) and at the λmax of Cyanine5.5 (around 680 nm) to determine the degree of labeling.

Application: Investigating Protein Glycosylation Pathways

A significant application of Cyanine5.5 alkyne is in the study of protein glycosylation, a critical post-translational modification involved in numerous cellular processes and diseases. By metabolically labeling cells with an azide-modified sugar, glycoproteins become tagged with azide groups. These can then be visualized by reaction with Cyanine5.5 alkyne.[3]

The following diagram illustrates the workflow for metabolic labeling and subsequent fluorescent detection of glycosylated proteins.



Metabolic Labeling Introduce Azide-Modified Sugar to Cell Culture Cellular Metabolism Incorporates Azide into Glycoproteins Fluorescent Detection Cell Lysis and Protein Extraction Click Reaction with Cyanine5.5 Alkyne Downstream Analysis SDS-PAGE and In-Gel Fluorescence Fluorescence Microscopy

Protein Glycosylation Analysis Workflow

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of Labeled Cells

Workflow for studying protein glycosylation using Cyanine5.5 alkyne.



This approach allows for the specific visualization and identification of glycoproteins, enabling researchers to study the dynamics of glycosylation in response to various stimuli or in different disease states.[3] This technique is instrumental in fields such as oncology, immunology, and neurobiology for understanding the roles of glycoproteins in cellular signaling and pathogenesis.

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